

Application Note & Synthesis Protocol: 1-Isonicotinoyl-4-methylpiperidine

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Compound of Interest

Compound Name: 1-Isonicotinoyl-4-methylpiperidine

Cat. No.: B248948

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Abstract

This document provides a comprehensive, field-proven guide for the synthesis of **1-Isonicotinoyl-4-methylpiperidine**, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The piperidine nucleus is a prevalent scaffold in numerous biologically active compounds, while the isonicotinoyl moiety is a key component in various pharmaceuticals.^{[1][2][3]} This protocol details a robust and efficient amide coupling methodology, emphasizing the rationale behind procedural choices, ensuring reproducibility, and providing a framework for characterization and validation. The intended audience includes researchers, chemists, and professionals in the field of synthetic organic chemistry and drug discovery.

Introduction: Scientific Context and Rationale

The synthesis of novel heterocyclic molecules is a cornerstone of modern drug discovery. The target molecule, **1-Isonicotinoyl-4-methylpiperidine**, combines two pharmacologically significant scaffolds. The piperidine ring is a saturated heterocycle found in a vast array of natural products and pharmaceuticals, contributing to desirable pharmacokinetic properties and

serving as a versatile structural anchor.[3][4] Isonicotinic acid and its derivatives are integral to several established drugs, particularly in the treatment of tuberculosis.[2]

The formation of an amide bond between isonicotinic acid and 4-methylpiperidine is the most direct synthetic route. Amide bond formation is one of the most fundamental and frequently performed reactions in organic synthesis.[5] While the direct condensation of a carboxylic acid and an amine requires high temperatures and is often inefficient, modern synthetic methods utilize coupling agents to facilitate the reaction under mild conditions. This protocol will focus on the use of 1-Propylphosphonic Anhydride (T3P®), a highly effective and user-friendly coupling reagent that drives the reaction to completion with minimal side products and an easy work-up.[6]

Reaction Scheme and Mechanism

The synthesis proceeds via an amide coupling reaction between isonicotinic acid and 4-methylpiperidine.

Overall Reaction:

Isonicotinic Acid + 4-Methylpiperidine → **1-Isonicotinoyl-4-methylpiperidine**

Mechanism Insight: The reaction is facilitated by a coupling agent, T3P®. The process begins with the activation of the carboxylic acid group of isonicotinic acid by T3P®. This forms a highly reactive mixed anhydride intermediate. This activation step is crucial as the carboxylate is not sufficiently electrophilic to react with the amine directly. The secondary amine of 4-methylpiperidine then acts as a nucleophile, attacking the activated carbonyl carbon. A subsequent collapse of the tetrahedral intermediate and elimination of the phosphonic acid byproduct yields the stable amide product, **1-Isonicotinoyl-4-methylpiperidine**. The presence of a non-nucleophilic base, such as triethylamine, is essential to neutralize any acidic byproducts generated during the reaction, ensuring the amine remains in its nucleophilic free-base form.[6]

Experimental Workflow Overview

The following diagram outlines the complete workflow from reagent preparation to final product characterization.

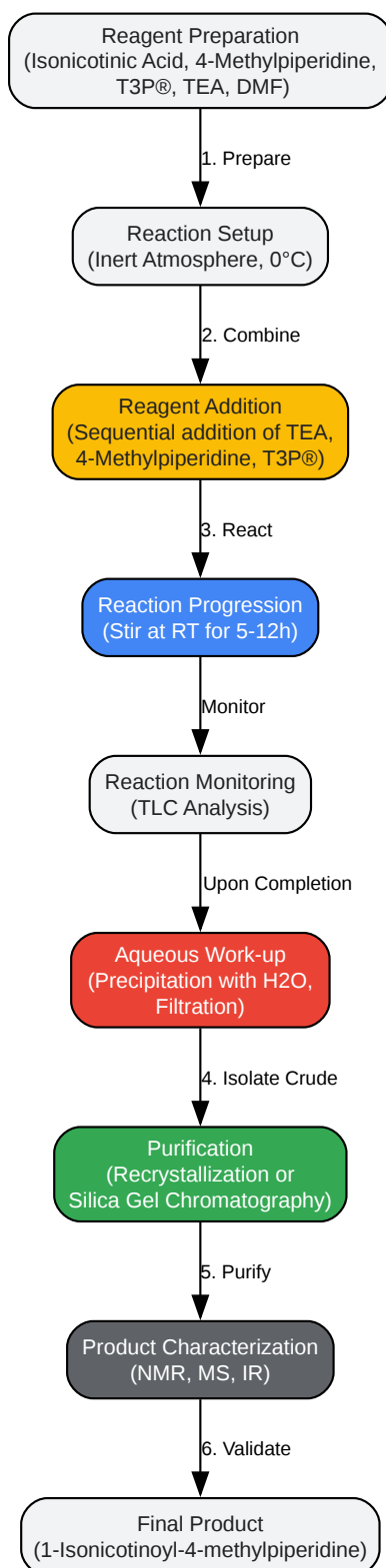


Figure 1: Synthesis & Analysis Workflow

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Caption: A step-by-step overview of the synthesis protocol.

Materials and Equipment

Reagent / Material	CAS No.	Molecular Weight (g/mol)	Quantity (Example Scale)	Supplier Notes
Isonicotinic Acid	55-22-1	123.11	1.23 g (10.0 mmol)	99% or higher purity
4-Methylpiperidine	626-58-4	99.17	1.09 g, 1.3 mL (11.0 mmol)	98% or higher purity
Triethylamine (TEA)	121-44-8	101.19	4.2 mL (30.0 mmol)	Anhydrous, freshly distilled
1-Propylphosphonic Anhydride (T3P®)	68957-94-8	318.16 (as trimer)	6.36 g, 6.0 mL (10.0 mmol)	Typically supplied as 50% solution in DMF or EtOAc
Anhydrous Dimethylformamide (DMF)	68-12-2	73.09	25 mL	Anhydrous, <50 ppm water
Dichloromethane (DCM)	75-09-2	84.93	As needed for extraction/chromatography	ACS Grade or higher
Ethyl Acetate (EtOAc)	141-78-6	88.11	As needed for chromatography	ACS Grade or higher
Hexanes	110-54-3	86.18	As needed for chromatography	ACS Grade or higher
Saturated NaHCO ₃ solution	-	-	~50 mL	-
Brine (Saturated NaCl solution)	-	-	~50 mL	-
Anhydrous Sodium Sulfate (Na ₂ SO ₄)	7757-82-6	142.04	As needed for drying	Granular

Silica Gel	63231-67-4	-	As needed for chromatography	230-400 mesh
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Equipment:

- Round-bottom flasks (50 mL, 100 mL)
- Magnetic stirrer and stir bars
- Inert atmosphere setup (Nitrogen or Argon gas line, manifold)
- Syringes and needles
- Ice-water bath
- Separatory funnel (250 mL)
- Rotary evaporator
- Thin-Layer Chromatography (TLC) plates, tank, and UV lamp
- Glass funnel and filter paper
- Column chromatography setup
- Standard laboratory glassware

Detailed Synthesis Protocol

This protocol is based on a 10.0 mmol scale and can be adjusted accordingly. The procedure is adapted from established amide coupling methodologies.[6]

Step 1: Reagent Preparation and Reaction Setup 1.1. Add isonicotinic acid (1.23 g, 10.0 mmol) to a dry 100 mL round-bottom flask equipped with a magnetic stir bar. 1.2. Place the flask under an inert atmosphere of nitrogen or argon. This is crucial to prevent moisture, which can hydrolyze the coupling agent and reactive intermediates. 1.3. Add anhydrous dimethylformamide (25 mL) to the flask via syringe to dissolve the solid. Gentle heating may be

applied if dissolution is slow. 1.4. Cool the solution to 0°C using an ice-water bath. This is done to control the exothermicity of the subsequent additions.

Step 2: Amide Coupling Reaction

- 2.1. To the cooled, stirring solution, add triethylamine (4.2 mL, 30.0 mmol) dropwise via syringe.
- 2.2. Add 4-methylpiperidine (1.3 mL, 11.0 mmol) dropwise. A slight excess of the amine is used to ensure complete consumption of the limiting carboxylic acid.
- 2.3. Slowly add the 50% T3P® solution in DMF (6.0 mL, 10.0 mmol) to the reaction mixture over 5-10 minutes. The slow addition helps to maintain temperature control and prevent side reactions.
- 2.4. Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
- 2.5. Let the reaction stir at room temperature for 5-12 hours.

Step 3: Reaction Monitoring

- 3.1. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).
- 3.2. Prepare a TLC plate eluting with a solvent system such as 5-10% Methanol in Dichloromethane or 50% Ethyl Acetate in Hexanes.
- 3.3. Spot the starting material (isonicotinic acid) and the reaction mixture on the TLC plate. Visualize under a UV lamp (254 nm). The reaction is complete upon the disappearance of the isonicotinic acid spot.

Step 4: Work-up and Isolation

- 4.1. Upon completion, quench the reaction by slowly pouring the mixture into a beaker containing 100 mL of cold water. The product may precipitate as a solid.
- 4.2. If a solid forms, collect it by vacuum filtration, wash with cold water, and dry under vacuum. Proceed to Step 5 for purification.
- 4.3. If the product remains dissolved or as an oil, transfer the aqueous mixture to a separatory funnel and extract with Dichloromethane (3 x 50 mL).
- 4.4. Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (1 x 50 mL) to remove any unreacted acid, and then with brine (1 x 50 mL) to remove residual water.
- 4.5. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

Purification Protocol

The crude product can be purified by either recrystallization or column chromatography.

Method A: Recrystallization

- Dissolve the crude solid in a minimal amount of a hot solvent, such as ethyl acetate or isopropanol.^[7]

- Allow the solution to cool slowly to room temperature, then place it in a refrigerator or ice bath to maximize crystal formation.
- Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under high vacuum.

Method B: Silica Gel Column Chromatography

- Prepare a slurry of silica gel in a nonpolar solvent (e.g., hexanes) and pack a glass column.
- Dissolve the crude product in a minimal amount of the eluting solvent (or DCM) and adsorb it onto a small amount of silica gel.
- Load the dried silica-adsorbed product onto the top of the packed column.
- Elute the column with a gradient solvent system, starting with a nonpolar mixture (e.g., 20% Ethyl Acetate in Hexanes) and gradually increasing the polarity (e.g., to 50-70% Ethyl Acetate in Hexanes).
- Collect fractions and analyze by TLC to identify those containing the pure product.
- Combine the pure fractions and remove the solvent under reduced pressure to yield the final product.

Characterization and Data

The identity and purity of the final product should be confirmed using standard analytical techniques.

Analysis Technique	Expected Results for 1-Isonicotinoyl-4-methylpiperidine
¹ H NMR (400 MHz, CDCl ₃)	δ (ppm): ~8.7 (d, 2H, pyridine H-2,6), ~7.4 (d, 2H, pyridine H-3,5), ~4.0-4.8 (m, 2H, piperidine axial H-2,6), ~2.6-3.2 (m, 2H, piperidine equatorial H-2,6), ~1.7-1.9 (m, 3H, piperidine H-3,5,4), ~1.2-1.4 (m, 2H, piperidine H-3,5), ~0.95 (d, 3H, methyl group). Note: The piperidine ring protons will show complex splitting due to conformational heterogeneity.
¹³ C NMR (100 MHz, CDCl ₃)	δ (ppm): ~169 (C=O), ~150 (pyridine C-2,6), ~143 (pyridine C-4), ~122 (pyridine C-3,5), ~46 (piperidine C-2,6), ~41 (piperidine C-2,6), ~34 (piperidine C-3,5), ~31 (piperidine C-4), ~22 (methyl C). Note: Two distinct signals may be observed for the C2/6 and C3/5 carbons of the piperidine ring due to hindered rotation around the amide bond.
Mass Spectrometry (ESI+)	Expected m/z: 205.1335 [M+H] ⁺ for C ₁₂ H ₁₆ N ₂ O
IR Spectroscopy (KBr pellet)	ν (cm ⁻¹): ~3050 (Ar C-H stretch), ~2950-2850 (Aliphatic C-H stretch), ~1640 (strong, Amide C=O stretch), ~1595, 1550 (C=C, C=N stretch)
Appearance	White to off-white solid or viscous oil

Safety and Handling

- General: Perform all operations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
- Reagents:
 - T3P®: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.

- 4-Methylpiperidine: Flammable liquid and vapor. Toxic if swallowed or in contact with skin. Causes severe skin burns and eye damage.
- Triethylamine: Highly flammable liquid and vapor. Harmful if swallowed. Causes severe skin burns and eye damage.
- DMF: Combustible liquid. Harmful in contact with skin or if inhaled. May damage an unborn child.
- Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

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